molecular formula C20H26N4O5S B1206944 Glisolamide CAS No. 24477-37-0

Glisolamide

Cat. No. B1206944
CAS RN: 24477-37-0
M. Wt: 434.5 g/mol
InChI Key: GZKDXUIWCNCNBJ-UHFFFAOYSA-N
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Description

Glisolamide is a sulfonylurea, a class of drugs that are used to treat diabetes mellitus type 2 . It is a derivative of sulfonamide and has been synthesized and biologically tested for its hypoglycemic activity .


Synthesis Analysis

The synthesis of Glisolamide and other sulfonylureas involves various chemical reactions. The research work by C.F. Boehringer Mannheim and Hoechst showed that good efficacy requires a methyl, amino or alkoxy group or a chlorine atom as the substituent RI, whereas R2 should be a straight, branched or cyclic hydrocarbon residue with three to seven carbon atoms .


Molecular Structure Analysis

The molecular structure of Glisolamide is similar to other sulfonylureas. Compounds with R1 in position 4 on the benzolsulfonyl residue are uniformly more effective than those with R1 in position 2 or 3 .

Scientific Research Applications

1. Immunological Research

In immunological research, Glisolamide has been used to evaluate multiple immunoassay technology platforms for clinical ADA assays. The study by Collet-Brose et al. (2016) assessed the performance of different assay platforms, including ELISA, MSD, Gyrolab, and AlphaLISA, in association with sample pretreatment steps for better drug and target tolerance. The findings highlighted the importance of selecting the most appropriate technology platform and sample pretreatment procedure for clinical ADA assays (Collet-Brose et al., 2016).

2. Environmental Research

In the field of environmental research, Glisolamide's application includes the study of its effects on agricultural soils. Marín-Benito et al. (2021) investigated the capacity of organic wastes to modify the environmental fate of S-metolachlor, a herbicide, in soils treated with Glisolamide. The study found that the addition of organic wastes to soils can influence the immobilization and degradation of the herbicide, thereby preventing its transfer to other environmental compartments (Marín-Benito et al., 2021).

3. Agricultural Research

In agriculture, the impact of Glisolamide on crops and soil properties has been examined. For example, Marinari et al. (2000) explored the influence of different fertilizer applications, including Glisolamide, on soil biological and physical properties in corn crops. The study demonstrated that organic fertilizers improved soil physical and biological properties, and there were positive correlations between soil porosity, enzymatic activity, and CO2 production in treatments involving Glisolamide (Marinari et al., 2000).

Mechanism of Action

While the exact mechanism of action for Glisolamide is not specified in the available resources, it is likely similar to other sulfonylureas. Sulfonylureas like Gliclazide work by binding to the β cell sulfonylurea receptor (SUR1), blocking the ATP sensitive potassium channels, leading to a decrease in potassium efflux and depolarization of the β cells .

properties

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-14-13-18(23-29-14)19(25)21-12-11-15-7-9-17(10-8-15)30(27,28)24-20(26)22-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3,(H,21,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKDXUIWCNCNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179245
Record name Glisolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glisolamide

CAS RN

24477-37-0
Record name Glisolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24477-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glisolamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024477370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glisolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLISOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83U6T74XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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